5-Ethenyl-1,3-difluoro-2-{[4-(trifluoromethoxy)phenyl]ethynyl}benzene
CAS No.: 797047-52-0
Cat. No.: VC16806401
Molecular Formula: C17H9F5O
Molecular Weight: 324.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 797047-52-0 |
|---|---|
| Molecular Formula | C17H9F5O |
| Molecular Weight | 324.24 g/mol |
| IUPAC Name | 5-ethenyl-1,3-difluoro-2-[2-[4-(trifluoromethoxy)phenyl]ethynyl]benzene |
| Standard InChI | InChI=1S/C17H9F5O/c1-2-11-9-15(18)14(16(19)10-11)8-5-12-3-6-13(7-4-12)23-17(20,21)22/h2-4,6-7,9-10H,1H2 |
| Standard InChI Key | XTNHIOBGDLHTSH-UHFFFAOYSA-N |
| Canonical SMILES | C=CC1=CC(=C(C(=C1)F)C#CC2=CC=C(C=C2)OC(F)(F)F)F |
Introduction
5-Ethenyl-1,3-difluoro-2-{[4-(trifluoromethoxy)phenyl]ethynyl}benzene is a complex organic compound with a molecular formula of C17H9F5O and a CAS number of 797047-52-0. This compound is characterized by its unique structural features, including a benzene ring substituted with ethenyl, difluoro, and ethynyl groups, along with a trifluoromethoxyphenyl moiety.
Synthesis and Applications
The synthesis of such complex organic compounds typically involves multiple steps, including cross-coupling reactions and careful control of reaction conditions to ensure the desired stereochemistry and regiochemistry. Applications for compounds like 5-Ethenyl-1,3-difluoro-2-{[4-(trifluoromethoxy)phenyl]ethynyl}benzene may include roles in materials science, pharmaceuticals, or as intermediates in organic synthesis.
Comparison with Similar Compounds
Other compounds with similar structural motifs include 1,3-dichloro-5-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]benzene and 1,3-difluoro-5-[(Z)-2-(4-methoxyphenyl)ethenyl]benzene. These compounds differ in their substituents and stereochemistry but share a common benzene backbone with various functional groups.
| Compound | Molecular Formula | Molecular Weight |
|---|---|---|
| 5-Ethenyl-1,3-difluoro-2-{[4-(trifluoromethoxy)phenyl]ethynyl}benzene | C17H9F5O | 324.244776 g/mol |
| 1,3-dichloro-5-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]benzene | C15H9Cl2F3 | 317.1 g/mol |
| 1,3-difluoro-5-[(Z)-2-(4-methoxyphenyl)ethenyl]benzene | C15H12F2O | 246.25 g/mol |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume